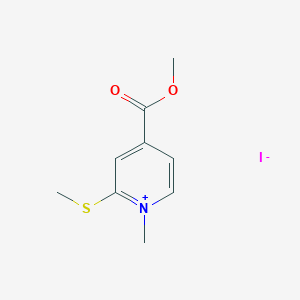

4-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridin-1-ium iodide

Übersicht

Beschreibung

4-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridin-1-ium iodide is a pyridinium salt. Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals

Vorbereitungsmethoden

The synthesis of 4-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridin-1-ium iodide typically involves the reaction of 4-(methoxycarbonyl)pyridine with methyl iodide and methylsulfanyl compounds under specific conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or chromatography techniques . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridin-1-ium iodide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridin-1-ium iodide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or by altering the enzyme’s conformation . In biological systems, it may also interact with cellular membranes and proteins, affecting various signaling pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridin-1-ium iodide include other pyridinium salts such as 1-ethyl-4-(methoxycarbonyl)pyridin-1-ium iodide and 1-benzyl-4-(methoxycarbonyl)pyridin-1-ium iodide . These compounds share similar chemical structures but differ in their substituents, which can influence their reactivity and applications.

Biologische Aktivität

4-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridin-1-ium iodide, also known by its CAS number 792137-72-5, is a quaternary ammonium compound that has attracted attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₂N₁O₂S⁺

- Molecular Weight : 198.26 g/mol

- IUPAC Name : 4-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridinium

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activity. For instance, pyridine derivatives have shown efficacy against various bacterial strains. The specific activity of this compound against pathogens remains to be fully characterized but is suggested based on structural analogs.

The biological mechanisms through which pyridine derivatives exert their effects often involve:

- Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes critical for cellular metabolism.

- Interference with Cell Signaling Pathways : They can modulate pathways involved in cell proliferation and apoptosis.

Case Studies

- Antimicrobial Efficacy : A study examined the antimicrobial properties of various pyridine derivatives, noting that those with electron-withdrawing groups showed enhanced activity against Gram-positive bacteria. Although this compound was not specifically tested, its structure suggests it could possess similar properties .

- Cytotoxicity in Cancer Cells : Research on related compounds demonstrated significant cytotoxicity against HeLa cells, with IC50 values indicating effective concentrations for therapeutic applications. The presence of the methoxycarbonyl group may increase lipophilicity, enhancing cellular uptake .

- Structure-Activity Relationship Studies : Investigations into SAR have shown that modifications to the pyridine ring can lead to increased potency against specific targets, such as protein-protein interactions involved in cancer progression .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₁O₂S⁺ |

| Molecular Weight | 198.26 g/mol |

| CAS Number | 792137-72-5 |

| Antimicrobial Activity | Potential based on analogs |

| Cytotoxicity | Suggested based on structure |

Eigenschaften

IUPAC Name |

methyl 1-methyl-2-methylsulfanylpyridin-1-ium-4-carboxylate;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO2S.HI/c1-10-5-4-7(9(11)12-2)6-8(10)13-3;/h4-6H,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCLOBIHRRMJJW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C(C=C(C=C1)C(=O)OC)SC.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503068 | |

| Record name | 4-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74450-89-8 | |

| Record name | 4-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.